2-Phenyl-2-butene

Vue d'ensemble

Description

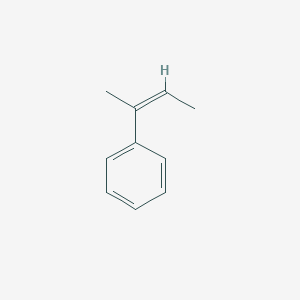

2-Phenyl-2-butene is an organic compound with the molecular formula C10H12This compound is also known by several other names, including (2Z)-2-Buten-2-ylbenzene and (E)-2-Phenyl-2-butene . It is a colorless liquid with a distinct aromatic odor and is used in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Phenyl-2-butene can be synthesized through several methods. One common method involves the reaction of phenylacetylene with ethylene in the presence of a palladium catalyst. Another method includes the dehydration of 2-phenyl-2-butanol using an acid catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylacetylene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydration

2-Phenyl-2-butene undergoes acid-catalyzed hydration via electrophilic addition , forming 2-phenyl-2-butanol as the major product. The reaction proceeds through a tertiary carbocation intermediate , stabilized by the phenyl group’s resonance effects:

Mechanistic Highlights :

-

Protonation occurs at the less substituted carbon, generating a stable tertiary carbocation.

-

Nucleophilic attack by water follows, leading to the alcohol product .

Halogenation with Bromine

Reaction with bromine (Br) proceeds via bromonium ion intermediates , with mixed anti and syn addition pathways:

| Starting Material | Anti Addition (%) | Syn Addition (%) | Major Product |

|---|---|---|---|

| Z-2-Phenyl-2-butene | 63% | 37% | Dibromide (mixed stereochemistry) |

| Z-2-Butene (control) | 100% | 0% | Dibromide (exclusively anti) |

Key Observations :

-

The phenyl group destabilizes the bromonium ion, enabling partial syn addition due to competition with carbocation formation .

-

Steric hindrance from the phenyl group influences the reaction pathway .

Hydroboration-Oxidation

Hydroboration of cis-2-phenyl-2-butene follows anti-Markovnikov addition:

Stereochemical Considerations :

-

The boron atom adds to the less substituted carbon , while the hydrogen adds to the more substituted carbon.

-

Oxidation replaces boron with a hydroxyl group, retaining configuration .

Reduction Reactions

Catalytic hydrogenation or HSiCl-mediated reductions yield 2-phenylbutane :

Experimental Notes :

-

Reductions typically proceed with syn addition of hydrogen .

-

Yields depend on steric factors; the phenyl group slows reaction rates compared to aliphatic alkenes .

Oxidation Reactions

Ozonolysis cleaves the double bond, producing benzaldehyde and butanone :

Mechanistic Pathway :

-

Ozonolysis generates carbonyl compounds via ozonide intermediates.

Friedel-Crafts Alkylation

In the presence of Lewis acids (e.g., AlCl), this compound can act as an alkylating agent for aromatic rings:

Limitations :

Mechanistic and Stability Insights

Applications De Recherche Scientifique

Introduction to 2-Phenyl-2-butene

This compound (C10H12) is an organic compound characterized by a double bond between the second and third carbon atoms of a butene chain, with a phenyl group attached to the second carbon. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications in organic synthesis, medicinal chemistry, and industrial processes.

Organic Synthesis

Starting Material : this compound serves as a versatile starting material for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its double bond allows for electrophilic addition reactions, making it a valuable intermediate in synthetic pathways .

Medicinal Chemistry

Potential Therapeutic Agent : Research has indicated that this compound may exhibit anti-inflammatory properties. A study utilizing molecular docking techniques revealed significant binding affinity to cyclooxygenase-2 (COX-2), suggesting its potential use as an anti-inflammatory agent.

Case Study: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Target Enzyme |

|---|---|---|

| This compound | -8.5 | COX-2 |

This data supports further exploration into its therapeutic applications.

Industrial Applications

Production of Polymers and Fragrances : In industrial settings, this compound is utilized in the production of polymers and as an intermediate in manufacturing fragrances and flavors. Its reactivity allows it to participate in polymerization reactions, contributing to the development of new materials .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted through various studies. The compound's interaction with COX enzymes is particularly noteworthy, indicating that it may serve as a lead compound for developing new anti-inflammatory drugs .

Toxicological Profile

The toxicological assessment of this compound includes evaluations for carcinogenicity and reproductive toxicity. While acute toxicity concerns exist, long-term exposure limits are yet to be established, necessitating further research into its safety profile .

Environmental Impact

As a volatile organic compound (VOC), this compound contributes to indoor air pollution and may participate in photochemical reactions that lead to secondary pollutants. Understanding its environmental impact is crucial for assessing its safety in industrial applications .

Mécanisme D'action

The mechanism of action of 2-Phenyl-2-butene involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, participating in electrophilic addition and substitution reactions. The double bond in this compound is reactive and can undergo addition reactions with nucleophiles, leading to the formation of various products .

Comparaison Avec Des Composés Similaires

2-Phenyl-1-butene: Similar structure but with the double bond at a different position.

2-Phenylpropene: A smaller alkene with a similar phenyl group.

2-Phenyl-2-pentene: A larger alkene with an additional carbon atom in the chain

Uniqueness: 2-Phenyl-2-butene is unique due to its specific placement of the double bond, which influences its reactivity and the types of reactions it can undergo. Its structure allows for specific interactions in electrophilic addition and substitution reactions, making it a valuable compound in synthetic organic chemistry .

Activité Biologique

2-Phenyl-2-butene (C10H12) is an organic compound notable for its structural features and biological activity. This article explores its synthesis, biological properties, and potential applications, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

This compound is an alkene characterized by a phenyl group attached to a butene backbone. Its synthesis often involves Friedel-Crafts alkylation, where benzene reacts with 1-butene in the presence of a Lewis acid catalyst such as AlCl₃. This reaction forms the desired compound through the formation of a carbocation intermediate, which subsequently reacts with benzene to yield this compound .

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. A study conducted by Stefani et al. (2012) utilized molecular docking techniques to evaluate the interaction of this compound with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The results indicated that this compound exhibits significant binding affinity to COX-2, suggesting its potential as an anti-inflammatory agent .

Case Study: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Target Enzyme |

|---|---|---|

| This compound | -8.5 | COX-2 |

This data supports further exploration into its use in treating inflammatory diseases.

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies focusing on its safety and potential health effects. According to the NIOSH guidelines, the compound is evaluated for several health endpoints including carcinogenicity, reproductive toxicity, and specific target organ toxicity. The findings indicate that while there are concerns regarding acute toxicity, long-term exposure limits remain to be established .

Environmental Impact

In addition to its biological activity, this compound's environmental impact has been studied, particularly in relation to indoor air quality as a volatile organic compound (VOC). Research indicates that it can contribute to indoor air pollution and may undergo photochemical reactions leading to secondary pollutants .

Propriétés

IUPAC Name |

[(Z)-but-2-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUYQBMBIJFNRM-OQFOIZHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875936 | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-99-7, 2082-61-3 | |

| Record name | Benzene, ((1Z)-1-methyl-1-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYL-2-BUTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-2-en-2-ylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.